molecular formula C22H23ClN6O B10824646 N-piperidine Ibrutinib hydrochloride

N-piperidine Ibrutinib hydrochloride

Cat. No.: B10824646
M. Wt: 422.9 g/mol
InChI Key: ORBFZIXZKIUECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidine Ibrutinib hydrochloride involves several steps. One common method includes the reaction of (S)-1-boc-3-hydroxy piperidine with methane sulfonyl chloride to form (S)-1-boc-3-methylsulfonyloxy piperidine. This intermediate is then treated with various reagents to introduce the piperidine ring and other functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis routes that avoid expensive purification steps. For example, a Suzuki reaction on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used to introduce the phenoxyphenyl group, followed by a Mitsunobu reaction to introduce the piperidine ring . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-piperidine Ibrutinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a common choice.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: The parent compound, also a BTK inhibitor, but with different pharmacokinetic properties.

    Acalabrutinib: Another BTK inhibitor with a different binding profile and fewer off-target effects.

    Zanubrutinib: A newer BTK inhibitor designed to have improved selectivity and potency.

Uniqueness

N-piperidine Ibrutinib hydrochloride is unique due to its reversible binding to BTK and its use in the synthesis of PROTAC molecules . This makes it a valuable tool for research applications that require precise control over protein degradation.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBFZIXZKIUECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.